molecular formula C10H15NO5 B7967254 1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-3-carboxylic acid

1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B7967254
M. Wt: 229.23 g/mol
InChI Key: PVHIIFVGOLNGDQ-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-3-carboxylic acid is a compound commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines to prevent them from reacting under certain conditions. This compound is valuable in various chemical processes due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 5-oxopyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .

Scientific Research Applications

1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the protection of amine groups during multi-step organic synthesis, including peptide synthesis . The compound is also used in the development of pharmaceuticals and other biologically active molecules .

Mechanism of Action

The mechanism by which 1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves the formation of a stable carbamate linkage with the amine group. The Boc group can be removed under acidic conditions, leading to the formation of a free amine. This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a pyrrolidine ring. This structure provides stability and ease of deprotection, making it highly useful in synthetic organic chemistry .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(8(13)14)4-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHIIFVGOLNGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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